4-Bromo-3-(trifluoromethyl)phenol CAS number 320-49-0
4-Bromo-3-(trifluoromethyl)phenol CAS number 320-49-0
An In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)phenol
CAS Number: 320-49-0
This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)phenol, a key chemical intermediate used in various fields of advanced organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, reactivity, and applications.
Physicochemical and Spectroscopic Properties
4-Bromo-3-(trifluoromethyl)phenol is an off-white solid compound. Its unique structure, featuring a phenol ring substituted with a bromine atom and an electron-withdrawing trifluoromethyl group, dictates its chemical behavior and utility as a versatile building block in synthesis. The trifluoromethyl group, in particular, is known to enhance properties like lipophilicity and metabolic stability in derivative compounds.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 320-49-0 | [1] |
| Molecular Formula | C₇H₄BrF₃O | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| Physical Form | Solid, Off-white powder | [1] |
| Melting Point | 44-46 °C | |
| Boiling Point | 61-63 °C at 3.5-4.0 Torr | [2] |
| Density | 1.752 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| Purity | Typically ≥98.0% | |
| InChI Key | VOWPIDJSINRFPZ-UHFFFAOYSA-N | [1] |
While specific, detailed spectroscopic data for 4-Bromo-3-(trifluoromethyl)phenol is not extensively published in the provided search results, typical spectral characteristics can be inferred. The ¹H NMR spectrum would show distinct aromatic protons with couplings influenced by the bromine, hydroxyl, and trifluoromethyl substituents. The ¹³C NMR would show characteristic shifts for the carbon attached to the bromine, the trifluoromethyl group (with C-F coupling), and the hydroxyl-bearing carbon. The IR spectrum would feature a prominent O-H stretching band and characteristic aromatic C-H and C-Br stretches.
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-3-(trifluoromethyl)phenol typically involves the electrophilic bromination of 3-(trifluoromethyl)phenol. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. This substitution pattern directs the incoming bromine to the positions ortho and para to the hydroxyl group.
Experimental Protocol: Electrophilic Bromination of 3-(Trifluoromethyl)phenol
This protocol is based on a general method for the bromination of substituted phenols, adapted from a procedure for a related isomer.[3]
Objective: To synthesize 4-Bromo-3-(trifluoromethyl)phenol via electrophilic bromination.
Materials:
-
3-(Trifluoromethyl)phenol (1 eq.)
-
Bromine (1 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 3-(trifluoromethyl)phenol (1 eq.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of bromine (1 eq.) in dichloromethane dropwise to the cooled phenol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the mixture for approximately 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with an aqueous solution of sodium sulfite to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude residue will contain a mixture of brominated isomers. Purify the residue using silica gel column chromatography to isolate the 4-Bromo-3-(trifluoromethyl)phenol isomer.
Chemical Reactivity and Applications
The chemical structure of 4-Bromo-3-(trifluoromethyl)phenol provides multiple sites for further chemical modification, making it a valuable intermediate.
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to produce a wide range of ethers and esters.
-
Bromine Atom: The bromine atom is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[4]
-
Aromatic Ring: The ring itself can undergo further electrophilic substitution, although the existing substituents' directing effects must be considered.
This reactivity profile makes it a crucial component in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. It serves as a foundational building block for creating Active Pharmaceutical Ingredients (APIs) and new crop protection agents. The trifluoromethyl group often imparts desirable properties to the final products, such as increased biological activity and metabolic stability.
Biological Activity
While specific biological activity data for 4-Bromo-3-(trifluoromethyl)phenol is not detailed in the available literature, brominated phenols as a class are known to exhibit a range of biological effects, including antimicrobial and antioxidant activities.[5][6][7] For instance, some bromophenol derivatives have shown potential in ameliorating oxidative damage and inducing apoptosis in cancer cells.[7] The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profile of drug candidates. Therefore, derivatives of 4-Bromo-3-(trifluoromethyl)phenol are considered promising candidates for the development of new therapeutic agents.
Safety and Handling
4-Bromo-3-(trifluoromethyl)phenol is a hazardous chemical and must be handled with appropriate safety precautions.
Table 2: GHS Hazard and Precautionary Information
| Category | Statement Code | Statement Text | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [1][8] |
| H315 | Causes skin irritation. | [1][8] | |
| H319 | Causes serious eye irritation. | [1][8] | |
| H335 | May cause respiratory irritation. | [1][8] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1][8] |
| P271 | Use only outdoors or in a well-ventilated area. | [9] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [9] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [9] |
Handling and Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[9]
-
Keep away from heat and sources of ignition.
-
Use personal protective equipment (PPE) as required, including gloves, safety glasses, and a lab coat.[9]
-
Handle in accordance with good industrial hygiene and safety practices.[8]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove all contaminated clothing and shoes. Consult a physician.[9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]
References
- 1. 4-bromo-3-(trifluoromethyl)phenol | 320-49-0 [sigmaaldrich.com]
- 2. 4-Bromo-3-(trifluoromethyl)phenol CAS#: 320-49-0 [m.chemicalbook.com]
- 3. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
